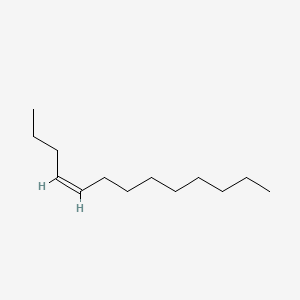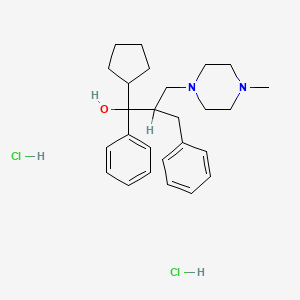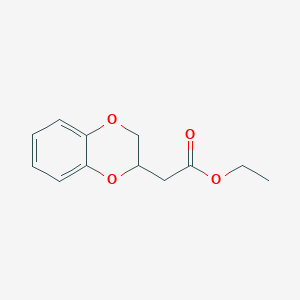![molecular formula C8H11I B14651578 3-Iodobicyclo[3.2.1]oct-2-ene CAS No. 49826-43-9](/img/structure/B14651578.png)
3-Iodobicyclo[3.2.1]oct-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodobicyclo[321]oct-2-ene is an organic compound with a unique bicyclic structure It is a derivative of bicyclo[321]oct-2-ene, where an iodine atom is attached to the third carbon of the bicyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodobicyclo[3.2.1]oct-2-ene typically involves the iodination of bicyclo[3.2.1]oct-2-ene. One common method is the reaction of bicyclo[3.2.1]oct-2-ene with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or a peracid. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Iodobicyclo[3.2.1]oct-2-ene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction Reactions: The iodine atom can be reduced to form the parent bicyclo[3.2.1]oct-2-ene.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines in polar solvents.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of hydroxyl, cyano, or amino derivatives.
Oxidation: Formation of epoxides or ketones.
Reduction: Formation of bicyclo[3.2.1]oct-2-ene.
Applications De Recherche Scientifique
3-Iodobicyclo[3.2.1]oct-2-ene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals.
Material Science: Used in the synthesis of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Iodobicyclo[3.2.1]oct-2-ene in chemical reactions involves the reactivity of the iodine atom. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds. In oxidation reactions, the double bond in the bicyclic structure can be targeted to form epoxides or ketones.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.2.1]oct-2-ene: The parent compound without the iodine substitution.
3-Chlorobicyclo[3.2.1]oct-2-ene: A similar compound with a chlorine atom instead of iodine.
3-Bromobicyclo[3.2.1]oct-2-ene: A similar compound with a bromine atom instead of iodine.
Uniqueness
3-Iodobicyclo[3.2.1]oct-2-ene is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its chloro and bromo analogs. The larger atomic size and lower electronegativity of iodine make it a better leaving group, enhancing its utility in substitution reactions.
Propriétés
Numéro CAS |
49826-43-9 |
|---|---|
Formule moléculaire |
C8H11I |
Poids moléculaire |
234.08 g/mol |
Nom IUPAC |
3-iodobicyclo[3.2.1]oct-2-ene |
InChI |
InChI=1S/C8H11I/c9-8-4-6-1-2-7(3-6)5-8/h4,6-7H,1-3,5H2 |
Clé InChI |
GTGJSNGNHJMONL-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1CC(=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{Bis[(prop-2-en-1-yl)oxy]methyl}cyclohexane](/img/structure/B14651495.png)
![N-[(Morpholin-4-yl)methyl]pyridine-2-carbothioamide](/img/structure/B14651499.png)
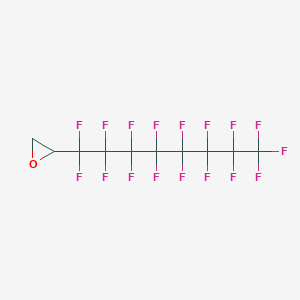

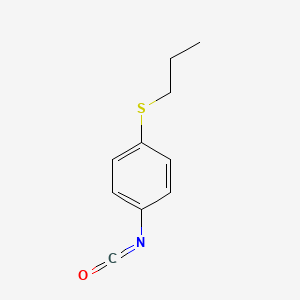

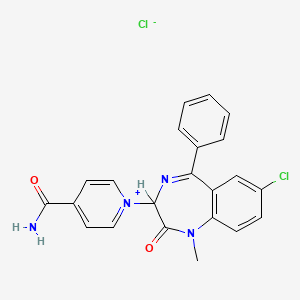

![2,4,4-Trimethylbicyclo[3.1.1]hept-2-en-6-one](/img/structure/B14651531.png)
